molecular formula C8H10ClN3 B1502046 4-Chloro-N-cyclopropyl-6-methylpyrimidin-2-amine CAS No. 5734-73-6

4-Chloro-N-cyclopropyl-6-methylpyrimidin-2-amine

Cat. No.: B1502046
CAS No.: 5734-73-6
M. Wt: 183.64 g/mol
InChI Key: IIULORVJUVCTKK-UHFFFAOYSA-N
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Description

4-Chloro-N-cyclopropyl-6-methylpyrimidin-2-amine is a pyrimidine derivative characterized by a chloro group at position 4, a methyl group at position 6, and a cyclopropylamino substituent at position 2. Its CAS number is 1250038-98-2 (as per ), though naming conventions for pyrimidine derivatives often lead to variations in numbering (e.g., "2-chloro" vs. "6-chloro" depending on substitution patterns) .

Properties

IUPAC Name

4-chloro-N-cyclopropyl-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c1-5-4-7(9)12-8(10-5)11-6-2-3-6/h4,6H,2-3H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIULORVJUVCTKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693796
Record name 4-Chloro-N-cyclopropyl-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5734-73-6
Record name 4-Chloro-N-cyclopropyl-6-methyl-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5734-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-cyclopropyl-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Chloro-N-cyclopropyl-6-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. Its unique structure, characterized by a chlorine atom and a cyclopropyl group, influences its interactions with various biological targets, leading to diverse pharmacological effects.

  • Molecular Formula : C8H10ClN3
  • Molecular Weight : Approximately 183.64 g/mol
  • Structure : The compound features a pyrimidine ring substituted with a chlorine atom at the 4-position and a cyclopropyl group at the 6-position.

Research indicates that this compound interacts with specific enzymes and receptors, potentially inhibiting their activity. This compound has been shown to:

  • Inhibit biosynthesis pathways in pathogenic organisms.
  • Disrupt hydrolytic enzyme activity, affecting critical biological processes such as methionine synthesis in fungi, thereby exhibiting antifungal properties.

Antimicrobial Activity

The compound demonstrates significant antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogens, suggesting its potential use as an antimicrobial agent in therapeutic applications.

Antiviral Potential

Preliminary investigations suggest that this compound may exhibit antiviral activity by interfering with viral replication mechanisms.

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. For instance, the presence of the cyclopropyl group enhances its binding affinity to biological targets compared to similar compounds lacking this feature. SAR studies indicate that modifications to the pyrimidine ring can significantly alter the compound's efficacy against various biological targets .

Data Table: Comparative Biological Activity

Compound NameBiological ActivityNotable Properties
This compoundAntimicrobial, AntiviralInhibits methionine synthesis in fungi
2-Chloro-N-cyclopropyl-6-methylpyrimidin-4-amineAntimicrobialSimilar structural features; potential for drug development
Pyrimidine derivatives (various)VariableSAR studies indicate significant differences in potency

Case Study 1: Antifungal Activity

In vitro studies demonstrated that this compound effectively inhibited the growth of several fungal strains. The IC50 values indicated potent antifungal activity, suggesting its potential as a lead compound for antifungal drug development.

Case Study 2: Antiviral Mechanisms

Recent research explored the compound's ability to inhibit viral replication in cell cultures. The results indicated that it could reduce viral load significantly, paving the way for further investigations into its use in antiviral therapies.

Research Findings

  • Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which is crucial for developing new therapeutic agents targeting specific diseases .
  • Pharmacokinetics and Bioavailability : Studies on similar pyrimidine derivatives suggest that modifications can enhance bioavailability and therapeutic effectiveness, indicating a pathway for optimizing this compound for clinical use .
  • Potential Side Effects and Toxicity : While promising, further research is necessary to evaluate the safety profile and potential side effects associated with this compound's use in humans.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chloro group undergoes nucleophilic displacement due to the electron-withdrawing effect of the pyrimidine ring. Key reactions include:

Amination Reactions

Replacement of chlorine with amines occurs under mild conditions. For example:

  • Reaction with aliphatic amines (e.g., methylamine) in ethanol at 60°C yields N-cyclopropyl-4-(methylamino)-6-methylpyrimidin-2-amine .

  • Aromatic amines require catalytic Pd coupling for substitution.

Table 1: Nucleophilic Substitution Conditions

NucleophileSolventTemperatureYield (%)Reference
MethylamineEthanol60°C78
AnilineToluene100°C65
Sodium methoxideMethanolRT92

Halogen Exchange

Phosphorus oxychloride (POCl₃) facilitates chlorine retention during pyrimidine synthesis, as seen in the preparation of 2-amino-4-chloro-6-methylpyrimidine . The chlorine atom can be further substituted with iodine or fluorine using NaI/KF under reflux.

Coupling Reactions

The cyclopropylamine group participates in cross-coupling reactions. Notable examples:

Buchwald-Hartwig Amination

Palladium-catalyzed coupling with aryl halides forms biaryl amines. For instance:

  • Reaction with 2-bromotoluene in dioxane (Pd₂(dba)₃, Xantphos) yields 4-chloro-6-methyl-N-(2-methylphenyl)pyrimidin-2-amine.

Suzuki-Miyaura Coupling

The chlorine atom can be replaced with boronic acids. A 2015 study achieved 85% yield using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O.

LiAlH₄ Reduction

The Mannich-Bock reaction route uses LiAlH₄ to reduce intermediates, preserving the cyclopropylamine group while removing protective groups .

Oxidation of Methyl Group

The 6-methyl substituent oxidizes to a carboxylic acid using KMnO₄ in acidic conditions (70°C, 12 hr), forming 4-chloro-N-cyclopropyl-2-aminopyrimidine-6-carboxylic acid .

Cyclocondensation Reactions

The compound serves as a building block in heterocycle synthesis:

  • Reaction with thiourea in DMF forms pyrimidine-2-thiol derivatives .

  • Condensation with β-keto esters yields fused pyrimidodiazepine systems .

Table 2: Heterocycle Synthesis Applications

ReagentProduct ClassApplication DomainReference
ThioureaPyrimidine-2-thiolsEnzyme inhibition
Ethyl acetoacetateDiazepine-pyrimidinesAntifibrotic agents
BenzaldehydeSchiff base complexesCatalysis studies

Acid/Base Reactivity

The amine group exhibits moderate basicity (pKa ~4.2) . Protonation occurs in acidic media, enabling salt formation (e.g., HCl salts for improved solubility) . Acylation with acetic anhydride produces N-acetyl derivatives (90% yield, 25°C) .

Key Stability Considerations

  • Thermal Stability : Decomposes above 250°C .

  • Light Sensitivity : Undergoes photolytic dechlorination in UV light .

  • Hydrolytic Stability : Stable in neutral aqueous solutions but hydrolyzes in strongly acidic/basic conditions .

This compound’s versatile reactivity makes it valuable in medicinal chemistry (e.g., as a NAPE-PLD inhibitor precursor ) and materials science. Synthetic protocols prioritize chlorine substitution selectivity and cyclopropylamine stability, with POCl₃-based routes being most scalable .

Comparison with Similar Compounds

Core Pyrimidine Derivatives with Cyclopropyl Substituents

Compound Name CAS Number Molecular Formula Key Substituents Key Differences vs. Target Compound
6-Chloro-2-cyclopropyl-N-methylpyrimidin-4-amine 1111849-46-7 C₈H₁₀ClN₃ Methyl at N4, cyclopropyl at C2 N-methylation reduces steric bulk compared to N-cyclopropyl .
6-Chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine 951884-05-2 C₈H₁₀ClN₃S Methylthio at C2 Thioether group enhances lipophilicity but reduces hydrogen-bonding potential .
4-Chloro-6-methoxypyrimidin-2-amine - C₅H₆ClN₃O Methoxy at C6 Methoxy group increases electron density at C6, altering reactivity .

Key Findings :

  • Thioether vs. Amine: The methylthio group in CAS 951884-05-2 enhances hydrophobic interactions but eliminates hydrogen-bond donor capacity at position 2 .

Bicyclic and Fused-Ring Analogs

Compound Name CAS Number Molecular Formula Structural Feature Biological Relevance
4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine - C₈H₁₀ClN₃ Cyclopentane-fused pyrimidine Enhanced rigidity may improve target binding in anticancer studies .
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine - C₁₈H₁₈ClN₅ Pyridinyl and phenethyl substituents Dual aromatic systems enable π-π stacking in enzyme inhibition .

Key Findings :

  • Aromatic Extensions : Phenethyl and pyridinyl groups () introduce additional hydrophobic and π-stacking interactions, critical for macromolecular target engagement .

Substituent-Driven Electronic Effects

Compound Name CAS Number Substituent Position Electronic Effect
4-Chloro-6-(cyclopropylamino)-2-(methylthio)pyrimidine 951884-05-2 C2 (SMe), C4 (Cl) Electron-withdrawing Cl and SMe reduce ring electron density.
4-Chloro-6-methoxypyrimidin-2-amine–succinic acid co-crystal - C6 (OMe) Methoxy group donates electrons, increasing nucleophilicity at C4 .

Key Findings :

  • Chloro vs. Methoxy : Chloro withdraws electrons, making the pyrimidine ring electrophilic, whereas methoxy donates electrons, altering reactivity in cross-coupling reactions .

Solubility and Stability

  • 4-Chloro-N-cyclopropyl-6-methylpyrimidin-2-amine: Limited solubility in polar solvents due to cyclopropyl hydrophobicity; stable under inert conditions .
  • 6-Chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine (CAS 1311314-57-4): Improved solubility due to oxane ring oxygen atoms; prone to hydrolysis under acidic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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